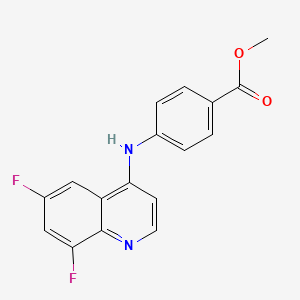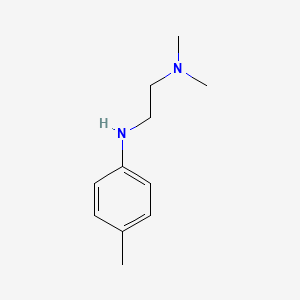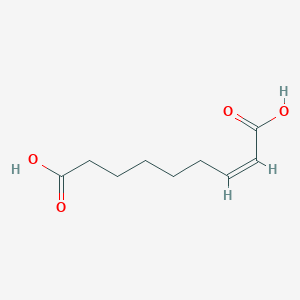
(Z)-2-NonenedioicAcid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Nonenedioic acid is an organic compound with the molecular formula C9H14O4 It is a dicarboxylic acid with a double bond in the cis configuration, which gives it unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Z)-2-Nonenedioic acid can be synthesized through several methods. One common approach involves the oxidation of unsaturated fatty acids. For instance, oleic acid can be oxidized using potassium permanganate or ozone to yield (Z)-2-Nonenedioic acid. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, (Z)-2-Nonenedioic acid can be produced through the catalytic oxidation of olefins. This process often employs catalysts such as palladium or platinum and requires precise control of reaction parameters to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-Nonenedioic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: The double bond can be reduced using hydrogenation catalysts to form saturated dicarboxylic acids.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Alcohols and amines in the presence of acid catalysts for esterification and amidation, respectively.
Major Products
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Saturated dicarboxylic acids.
Substitution: Esters and amides of (Z)-2-Nonenedioic acid.
Aplicaciones Científicas De Investigación
(Z)-2-Nonenedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory agent.
Industry: It is used in the production of polymers, resins, and plasticizers due to its dicarboxylic nature.
Mecanismo De Acción
The mechanism by which (Z)-2-Nonenedioic acid exerts its effects involves its interaction with various molecular targets. In biological systems, it can participate in metabolic pathways, influencing the synthesis and degradation of other compounds. Its double bond and carboxylic acid groups allow it to interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Azelaic Acid: Another dicarboxylic acid with similar applications in industry and medicine.
Sebacic Acid: Used in the production of polymers and as a plasticizer.
Maleic Acid: Known for its use in the production of resins and as a precursor in organic synthesis.
Uniqueness
(Z)-2-Nonenedioic acid is unique due to its cis configuration, which imparts distinct chemical properties compared to its trans isomer. This configuration affects its reactivity and the types of products formed in chemical reactions, making it valuable for specific applications where the cis configuration is advantageous.
Propiedades
Fórmula molecular |
C9H14O4 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
(Z)-non-2-enedioic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h4,6H,1-3,5,7H2,(H,10,11)(H,12,13)/b6-4- |
Clave InChI |
YIXPUAYMZURQJH-XQRVVYSFSA-N |
SMILES isomérico |
C(CC/C=C\C(=O)O)CCC(=O)O |
SMILES canónico |
C(CCC=CC(=O)O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


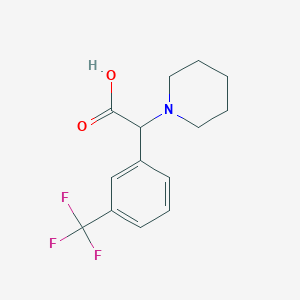

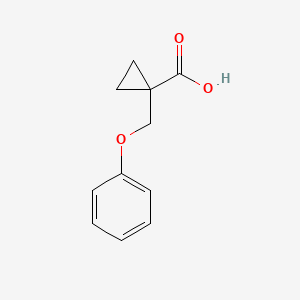
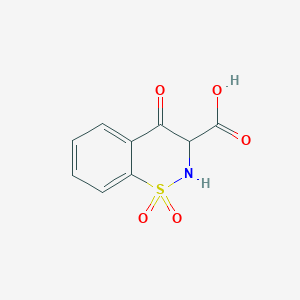
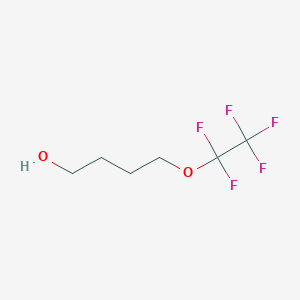
![Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-](/img/structure/B12113499.png)
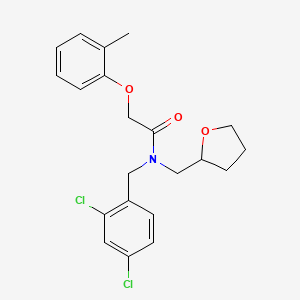

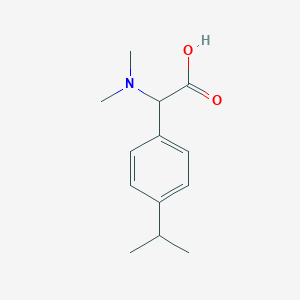

![N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12113539.png)
![Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-](/img/structure/B12113540.png)
